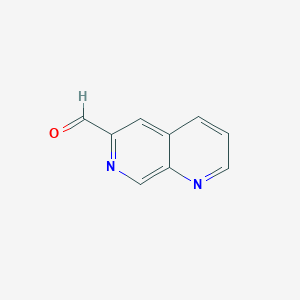

1,7-Naphthyridine-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,7-naphthyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-4-7-2-1-3-10-9(7)5-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJHFNXURSKEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,7-Naphthyridine-6-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its naphthyridine structure, which is known for its ability to interact with various biological targets. The compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

- Inhibition of Bacterial Growth : this compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It primarily acts by inhibiting specific bacterial enzymes crucial for cell wall synthesis and metabolism.

- Synergistic Effects : When used in combination with other antibiotics, such as fluoroquinolones, it has shown enhanced efficacy, reducing the minimum inhibitory concentrations (MICs) required to combat resistant strains .

2. Anticancer Properties

- Induction of Apoptosis : This compound has been found to induce apoptosis in cancer cells by targeting key kinases involved in cell signaling pathways. Specifically, it inhibits the kinase PIP4K2A, disrupting phosphoinositide signaling crucial for cell survival and proliferation .

- Cell Cycle Regulation : Research indicates that this compound can modulate gene expression related to cell cycle regulation, leading to inhibited proliferation in various cancer cell lines .

Biological Activity Summary Table

| Biological Activity | Effect | Target |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against bacteria | Various bacterial enzymes |

| Anticancer | Induces apoptosis; inhibits proliferation | PIP4K2A and other kinases |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | Multiple targets |

Case Studies

- Antimicrobial Efficacy

-

Cancer Cell Studies

- A recent investigation into the effects of this compound on colorectal carcinoma cells revealed that it significantly inhibited cell growth and induced apoptosis through the activation of specific signaling pathways related to PIP4K2A inhibition . The study demonstrated that doses as low as 5 mg/kg in vivo resulted in notable tumor growth inhibition.

Scientific Research Applications

Medicinal Chemistry

1,7-Naphthyridine-6-carbaldehyde has been studied for its potential biological activities, particularly its interaction with kinases such as PIP4K2A. This interaction is crucial for disrupting the phosphoinositide signaling pathway, which plays a significant role in cell growth and survival. The inhibition of PIP4K2A can lead to apoptosis in cancer cells and modulation of gene expression related to cell cycle regulation .

Key Findings:

- Anticancer Activity : The compound has shown promise in inducing cell death in various cancer cell lines by inhibiting specific signaling pathways .

- Antimicrobial Properties : Research indicates that derivatives of naphthyridine can enhance the efficacy of existing antibiotics against resistant bacterial strains .

Organic Synthesis

Due to its functional groups, this compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical modifications allows chemists to create diverse derivatives with tailored properties for specific applications.

Material Science

The compound is also being explored for its potential in developing advanced materials such as organic semiconductors and dyes due to its unique electronic properties derived from its aromatic structure .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Advantages |

|---|---|---|

| Oxidation | Using potassium permanganate | High yield |

| Formylation | Vilsmeier-Haack method | Direct introduction of aldehyde group |

Case Studies

-

Inhibition of PIP4K2A :

A study characterized the interaction between this compound and PIP4K2A, demonstrating its potential as a selective inhibitor with an IC50 value in the low nanomolar range. This inhibition was linked to significant alterations in cellular signaling pathways leading to cancer cell death . -

Antibiotic Synergy :

Research indicated that combining 1,7-Naphthyridine derivatives with fluoroquinolones resulted in significantly reduced minimum inhibitory concentrations (MICs) against resistant bacterial strains. This synergy suggests potential applications in overcoming antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.